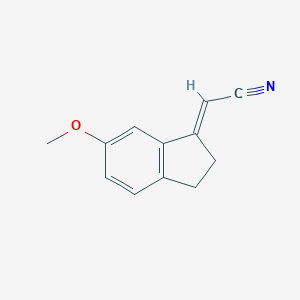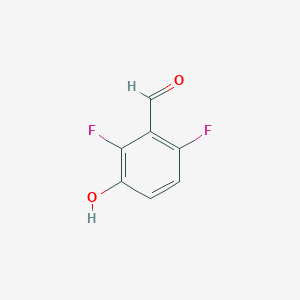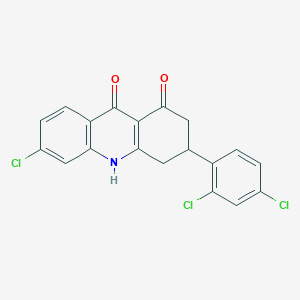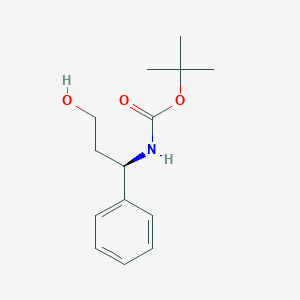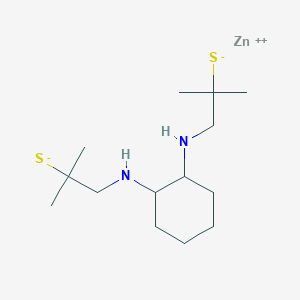
3-Cdbmt-zinc
货号 B131045
CAS 编号:
140889-53-8
分子量: 353.9 g/mol
InChI 键: JVDHIDMJPFFRNT-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc is a transition metal, grouped with cadmium and mercury. It is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division .
Synthesis Analysis
Zinc compounds can be synthesized in various ways. For example, zinc oxide nanoparticles have been synthesized using plant extracts . Another study discussed the synthesis of zinc and cadmium dipeptide coordination polymers .Molecular Structure Analysis
The molecular structure of zinc compounds can be complex and varies depending on the specific compound. For example, zinc complexes with glutathione, amino acids, and flavonoids have been studied theoretically for their three-dimensional structures .Chemical Reactions Analysis
Zinc reacts with oxygen in moist air. The metal burns in air to form zinc (II) oxide, a material that goes from white to yellow on prolonged heating .Physical And Chemical Properties Analysis
Zinc is represented in the periodic table as Zn, with the atomic number 30. It has five stable isotopes of atomic weight from the dominant zinc 64 to zinc 70, plus an extra 25 radioisotopes .安全和危害
未来方向
属性
IUPAC Name |
zinc;2-methyl-1-[[2-[(2-methyl-2-sulfidopropyl)amino]cyclohexyl]amino]propane-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2S2.Zn/c1-13(2,17)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18;/h11-12,15-18H,5-10H2,1-4H3;/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDHIDMJPFFRNT-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCCC1NCC(C)(C)[S-])[S-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2S2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930935 |
Source


|
| Record name | Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cdbmt-zinc | |
CAS RN |
140889-53-8 |
Source


|
| Record name | 3,3'-(1,2-Cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiolato)zinc II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140889538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine
155303-91-6
D-Glycero-D-gulo-heptono-1,4-lactone
60046-25-5

![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
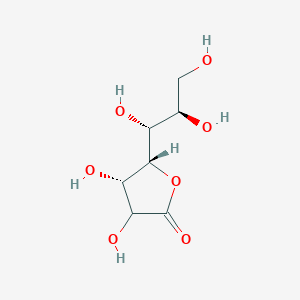
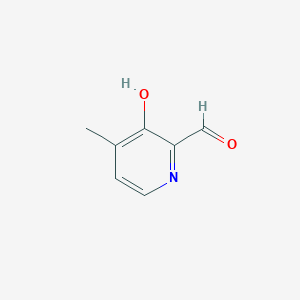
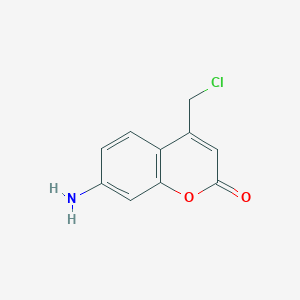
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
